DL-Homocysteine-3,3,4,4-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

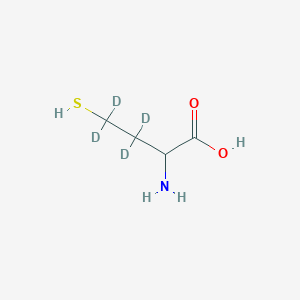

DL-Homocysteine-3,3,4,4-D4 is a non-standard isotope with the molecular formula C4H5D4NO2S . It’s a non-essential, non-proteinogenic amino acid that is biosynthesized from methionine . It’s used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga .

Synthesis Analysis

DL-Homocysteine-3,3,4,4-D4 is synthesized from methionine . It’s used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Molecular Structure Analysis

The molecular weight of DL-Homocysteine-3,3,4,4-D4 is 139.21 g/mol . The InChI string representation of its structure isInChI=1S/C4H9NO2S/c5-3 (1-2-8)4 (6)7/h3,8H,1-2,5H2, (H,6,7)/i1D2,2D2 . Chemical Reactions Analysis

DL-Homocysteine-3,3,4,4-D4 is used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Physical And Chemical Properties Analysis

DL-Homocysteine-3,3,4,4-D4 has a density of 1.3±0.1 g/cm3, a boiling point of 299.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Biomolecular NMR

Summary

DL-Homocysteine-3,3,4,4-D4 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Methods

The compound is introduced into the sample being studied, and the NMR technique is applied. The presence of the D4 (deuterium) atoms in the compound helps enhance the sensitivity of the NMR signal.

Results

The outcomes of such studies can vary widely depending on the specific research question. However, the use of DL-Homocysteine-3,3,4,4-D4 can improve the quality and reliability of NMR data .

Clinical Mass Spectrometry

Summary

This compound is used in clinical mass spectrometry, specifically in the quantification of total homocysteine in human plasma or serum .

Methods

The various forms of homocysteine are reduced and transformed into free homocysteine during sample preparation. This involves reduction of analyte and internal standard to free homocysteine followed by protein precipitation .

Results

The method performance was evaluated using the MS2000 ClinMass® Complete Kit Homocysteine in Plasma / Serum from RECIPE®, to obtain limits of quantification, linearity ranges, accuracy, and intra- and inter-assay precision .

Metabolomics and Proteomics

Summary

DL-Homocysteine-3,3,4,4-D4 is used in metabolomics and proteomics studies . These fields involve the large-scale study of metabolites and proteins, respectively.

Methods

The compound can be used as a tracer in these studies, helping researchers track metabolic pathways and protein interactions.

Results

The specific outcomes can vary widely, but the use of this compound can enhance the depth and accuracy of metabolomic and proteomic analyses .

Biosynthesis of Aroma Compounds

Summary

DL-Homocysteine-3,3,4,4-D4 is used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga .

Methods

The compound is introduced into the bacterial culture, and its transformation into the aroma compound is tracked.

Results

This research can help understand the biosynthetic pathways of bacteria and could have applications in the production of natural aroma compounds .

Induction of Hyperhomocysteinemia

Summary

DL-Homocysteine-3,3,4,4-D4 has been used to induce hyperhomocysteinemia in Sprague–Dawley rats . Hyperhomocysteinemia is a medical condition characterized by an abnormally high level of homocysteine in the blood.

Methods

The compound is administered to the rats, and its effects on the animals’ health and biochemistry are studied .

Results

The specific outcomes can vary, but this research can help understand the effects of hyperhomocysteinemia on various health conditions .

Synthesis of Potential Antitumor Agents

Summary

DL-Homocysteine-3,3,4,4-D4 is used in the synthesis of potential antitumor agents through inhibition of L-asparagine .

Methods

The compound is used as a starting material in the synthesis of these potential antitumor agents .

Results

The specific outcomes can vary, but this research can contribute to the development of new treatments for cancer .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Homocysteine-3,3,4,4-D4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.